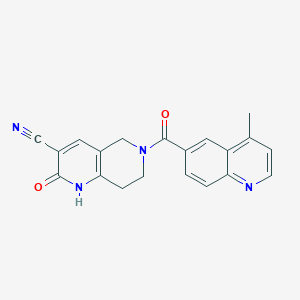

6-(4-Methylquinoline-6-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

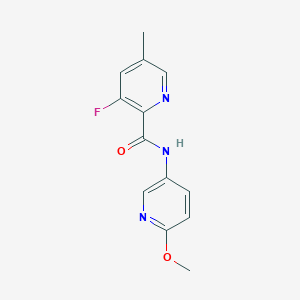

The compound "6-(4-Methylquinoline-6-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile" is a complex organic molecule that appears to be related to the quinoline and naphthyridine families. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The compound is likely to be of interest due to its structural features, which may confer unique biological activities.

Synthesis Analysis

The synthesis of related quinoline and naphthyridine derivatives has been reported in the literature. For instance, an efficient synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles involves the condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal, followed by a reaction with primary amines to afford the desired derivatives through a tandem addition–elimination–cyclization reaction . Similarly, the synthesis of pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives has been achieved by reacting 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with various reagents, including hydrazine hydrate and acetonitrile dimer, to yield the corresponding derivatives . These methods may provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as single-crystal X-ray crystallography. For example, the structure of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile was confirmed through this method, which provides detailed information about the arrangement of atoms within the molecule . This type of analysis is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

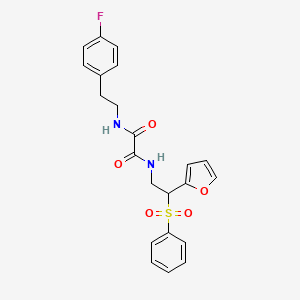

Chemical Reactions Analysis

The reactivity of quinoline and naphthyridine derivatives can be quite diverse. For instance, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating that these compounds can participate in reactions with alcohols to form fluorescent esters . Additionally, the synthesis of 1-aryl-2-substituted and 1-aryl-3-fluoro-4-oxoquinolines and 4-oxo-1,8-naphthyridines has been achieved through various synthetic protocols, demonstrating the versatility of these compounds in chemical transformations .

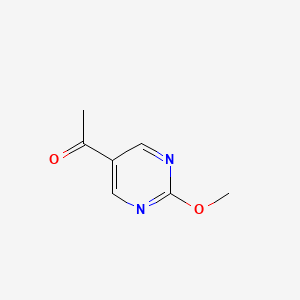

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline and naphthyridine derivatives are influenced by their molecular structure. For example, the crystal structure analysis of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, revealed that the dihydropyridine and cyclohexene rings adopt sofa conformations, which could affect the compound's solubility, stability, and reactivity . The hydration of ethyl 1-R-4-dicyanomethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate to form substituted cyanoacetamides, which are cyclized to yield 6-R-5-hydroxy-2,4-dioxo-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridine-1-carbonitriles, also highlights the importance of understanding the chemical behavior of these compounds in aqueous environments .

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Derivatives :

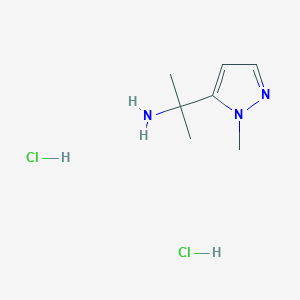

- The compound 6-(4-Methylquinoline-6-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile has been utilized in various synthetic pathways to create pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives. These pathways include reactions with hydrazine hydrate, phenylisothiocyanate, benzoyl chloride, acetonitrile dimer, and malononitrile dimer, leading to the formation of multiple derivatives with confirmed structures through X-ray crystallographic analysis (Elkholy, 2007).

Optoelectronic and Charge Transport Properties :

- A profound exploration of the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives related to the compound in focus revealed significant insights into their structural, electronic, optical, and charge transport characteristics. The study employed density functional theory (DFT) and time-dependent DFT for optimizations and analyses, indicating the multifunctional potential of these compounds (Irfan et al., 2020).

Antitumor Activities and Derivative Synthesis :

- Research into novel routes for isoquinoline[2,1-g][1,6]naphthyridine derivatives showed promising results for antitumor activities. This research involved innovative synthetic pathways and the evaluation of the antitumor properties of the resulting compounds, signifying the potential therapeutic applications of these derivatives (Hassaneen et al., 2013).

Wirkmechanismus

are a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities such as anti-cancer, anti-malarial, anti-microbial, and anti-asthmatic . They are known to occur in numerous functional molecules, natural products, organic materials, and pharmaceuticals .

Eigenschaften

IUPAC Name |

6-(4-methylquinoline-6-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c1-12-4-6-22-18-3-2-13(9-16(12)18)20(26)24-7-5-17-15(11-24)8-14(10-21)19(25)23-17/h2-4,6,8-9H,5,7,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFZSNYBVYYNPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)